1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa falls under the category of pharmaceutical compounds, specifically as an amino acid derivative. It is classified as a sympathomimetic agent due to its role in enhancing noradrenergic activity in the brain.
The synthesis of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa involves multiple steps, primarily focusing on the modification of droxidopa precursors.
The molecular structure of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa can be characterized by its unique functional groups and stereochemistry:
The compound exhibits chirality due to the presence of multiple stereocenters, specifically at the carbon adjacent to the amino group. This stereochemistry is critical for its pharmacological efficacy.
1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa participates in various chemical reactions that are essential for its synthesis and potential modification:
The mechanism of action of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa primarily involves its conversion into noradrenaline within the body:
Studies have shown that droxidopa effectively increases blood pressure in patients with neurogenic orthostatic hypotension by approximately 10-20 mmHg after administration .
1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa exhibits several notable physical and chemical properties:
Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed for structural confirmation and purity assessment.
The primary application of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa lies in its therapeutic use:
Ongoing research aims to explore additional therapeutic applications beyond Parkinsonism, including potential uses in treating other neurodegenerative diseases characterized by norepinephrine deficiency.
1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa is a specialized synthetic intermediate critical to the production of isotopically labeled forms of the antiparkinsonian agent droxidopa (L-threo-DOPS). This complex molecular construct incorporates two protective groups—a benzodioxole moiety and a phthalimido function—that stabilize reactive catechol and amino functionalities during synthetic processes. Its primary pharmaceutical significance lies in enabling the synthesis of deuterated ([D₃]) and multi-isotope ([¹³C₂,¹⁵N]) versions of droxidopa, which serve as essential internal standards in mass spectrometry-based bioanalytical methods. The compound exemplifies advanced strategies in synthetic organic chemistry for producing isotopically labeled pharmaceuticals, particularly those targeting neurological disorders associated with catecholamine deficiency [1] [3] [6].
Systematic Chemical Identification:The compound is systematically named as (2S,3R)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxy-3-(4,6,7-trideuterio-1,3-benzodioxol-5-yl)propanoic acid for its deuterated form (d₃), with the molecular formula C₁₈D₃H₁₀NO₇ and molecular weight of 358.317 g/mol. Its non-deuterated counterpart has the molecular formula C₁₈H₁₃NO₇ and weighs 355.30 g/mol. The carbon-13/nitrogen-15 labeled variant ([¹³C₂,¹⁵N]) carries the formula C₁₆¹³C₂H₁₃¹⁵NO₇ (MW: 358.28 g/mol) [1] [3] [7].
Structural Characteristics:
Nomenclature Diversity:Table 1: Nomenclature Variations and Identifiers
Nomenclature System | Name | CAS Number |
---|---|---|
IUPAC Name (d₃ variant) | (2S,3R)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxy-3-(4,6,7-trideuterio-1,3-benzodioxol-5-yl)propanoic acid | 96561-34-1 (unlabelled) |
Common Synonym | (R,S)-rel-α-(1,3-Benzodioxol-5-ylhydroxymethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetic acid | - |
Isotopic Variant (¹³C₂,¹⁵N) | (R,S)-rel-α-(1,3-Benzodioxol-5-ylhydroxymethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetic acid-¹³C₂,¹⁵N | 1330188-86-7 |
Pharmaceutical Context | DL-threo-Droxidopa protected intermediate | - |
Physicochemical Properties:
Origin in Parkinson’s Therapeutics:The development pathway traces to the 1970s investigation of L-threo-DOPS (droxidopa) as a norepinephrine prodrug for treating neurogenic orthostatic hypotension (nOH) in Parkinson’s disease. Initial synthesis challenges centered on the instability of droxidopa’s catechol and amino groups during manufacturing. By the 1980s, protecting group strategies emerged, with Sumitomo Pharmaceuticals (Japan) pioneering the use of benzodioxole and phthalimido groups to stabilize intermediates [4].
Key Synthetic Advancements:
Patent and Production Milestones:
Synthetic Pathway Significance:This intermediate enables a five-step synthesis of isotopically pure droxidopa:
Table 2: Key Isotopic Variants Synthesized from This Intermediate
Isotopic Label | Product Name | Molecular Formula | Molecular Weight | Primary Application |
---|---|---|---|---|
d₃ | DL-threo-Droxidopa-d₃ | C₉D₃H₈NO₅ | 216.18 | LC-MS internal standard |
¹³C₂,¹⁵N | DL-threo-Droxidopa-¹³C₂,¹⁵N | ¹³C₂C₇H₁₁¹⁵NO₅ | 216.17 | Metabolic flux studies |
¹³C₆ | Droxidopa-¹³C₆ | ¹³C₆C₃H₁₁NO₅ | 219.14 | Quantitative bioanalysis |
Analytical and Metabolic Applications:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2